![molecular formula C12H11NO B3046888 7,8-dihydropyrido[1,2-a]indol-9(6H)-one CAS No. 131849-07-5](/img/structure/B3046888.png)
7,8-dihydropyrido[1,2-a]indol-9(6H)-one
Descripción general
Descripción
7,8-Dihydropyrido[1,2-a]indol-9(6H)-one is a polycyclic nitrogen heterocycle that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyridine and indole moieties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one typically involves the intramolecular hydroacylation of N-allylindole-2-carboxaldehydes or N-allylpyrrole-2-carboxaldehydes. This reaction is catalyzed by rhodium complexes and proceeds under mild conditions to afford the desired product in moderate to high yields with excellent enantioselectivities . The reaction conditions generally include the use of a rhodium catalyst, such as Rh(acac)(CO)2, in the presence of a suitable ligand and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the hydroacylation reaction suggests that it could be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters could enhance the efficiency and yield of the process, making it viable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydropyrido[1,2-a]indol-9(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block in organic synthesis, it is used to construct complex molecular architectures.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: Its potential as a pharmacophore has led to investigations into its use in developing new therapeutic agents, particularly for targeting neurological and oncological diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 7,8-dihydropyrido[1,2-a]indol-9(6H)-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroindolizin-8(5H)-one: Another polycyclic nitrogen heterocycle with similar structural features and synthetic routes.
Indole Derivatives: Compounds like indole-2-carboxaldehyde and its analogs share structural similarities and are used in related synthetic applications.
Uniqueness
7,8-Dihydropyrido[1,2-a]indol-9(6H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
7,8-dihydro-6H-pyrido[1,2-a]indol-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-6-3-7-13-10-5-2-1-4-9(10)8-11(12)13/h1-2,4-5,8H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNDEPXGQHQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567721 | |
| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131849-07-5 | |
| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3046807.png)
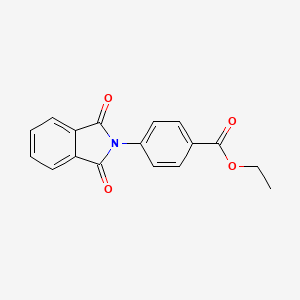
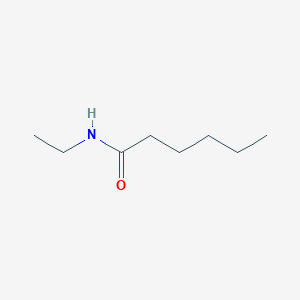
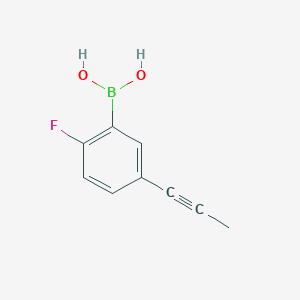
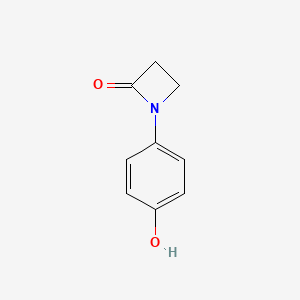


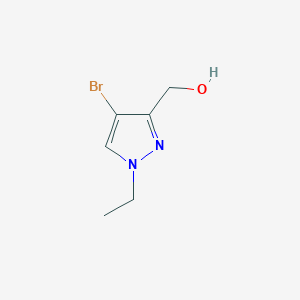
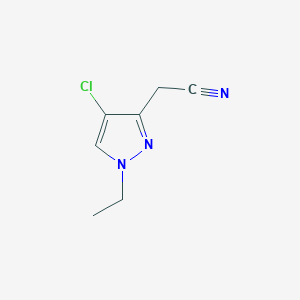
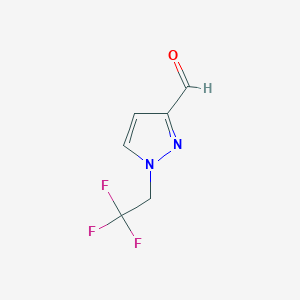

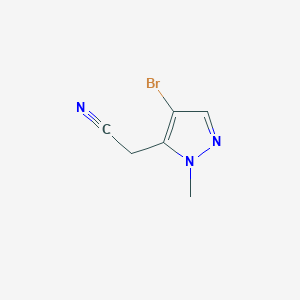
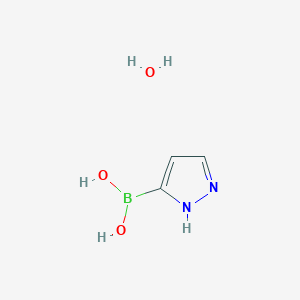
![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)
